2-(Bromomethyl)-3-butyloxirane

Vue d'ensemble

Description

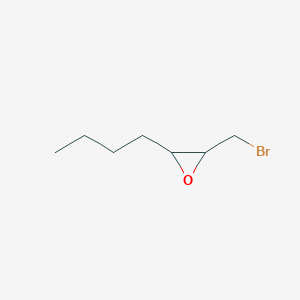

2-(Bromomethyl)-3-butyloxirane is a useful research compound. Its molecular formula is C7H13BrO and its molecular weight is 193.08 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

2-(Bromomethyl)-3-butyloxirane, also known as rac-epibromohydrin, is a compound of significant interest due to its biological activity, particularly in the context of microbial virulence and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its interactions with biological systems, mechanisms of action, and implications for health and disease.

This compound is an epoxide compound characterized by its three-membered cyclic ether structure. The presence of the bromomethyl group enhances its reactivity, making it a useful substrate in various chemical reactions.

Interaction with Enzymes

Research has indicated that 2-(bromomethyl)oxirane can interact with specific enzymes, notably in pathogenic bacteria such as Pseudomonas aeruginosa. A study highlighted how this compound is trapped in the active site of a virulence factor enzyme (Cif), which plays a role in cystic fibrosis pathophysiology. The binding of the epoxide to the enzyme results in the formation of covalent hydroxyalkyl-enzyme intermediates, demonstrating its potential to disrupt normal cellular functions .

Effects on Host Defense Mechanisms

The ability of this compound to perturb host defense mechanisms has been documented. Its interaction with signaling molecules, particularly epoxy-fatty acids, suggests that it may influence physiological processes through modulation of signaling pathways . This capability raises concerns about its role in enhancing bacterial virulence and contributing to disease progression.

Case Studies

- Virulence Factor Activation : In a study examining the role of Cif in Pseudomonas aeruginosa, it was found that mutations trapping this compound in the enzyme's active site led to significant alterations in substrate specificity and enzyme activity. This suggests that the compound can serve as a substrate for virulence factors, potentially exacerbating infections .

- Chemical Reactivity : The compound has been utilized in synthetic studies aimed at developing new therapeutic agents. Its reactivity allows for modifications that can lead to derivatives with enhanced biological activity or reduced toxicity .

Data Table: Biological Activity Overview

| Biological Activity | Mechanism | Impact |

|---|---|---|

| Enzyme Interaction | Covalent binding to Cif enzyme | Disruption of host defense |

| Modulation of Signaling Pathways | Interaction with epoxy-fatty acids | Altered physiological responses |

| Synthetic Applications | Reactivity leading to new compounds | Development of potential therapeutics |

Propriétés

IUPAC Name |

2-(bromomethyl)-3-butyloxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BrO/c1-2-3-4-6-7(5-8)9-6/h6-7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAMRQCBIZFTZCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1C(O1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.